(S)-2-(Oxiran-2-ylmethoxy)benzonitrile
Overview
Description
(S)-2-(Oxiran-2-ylmethoxy)benzonitrile is an organic compound that features an oxirane (epoxide) ring and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of (S)-glycidol with 2-cyanophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:
- Dissolve (S)-glycidol in a suitable solvent, such as dichloromethane or ethanol.
- Add 2-cyanophenol to the solution.
- Introduce the base to the reaction mixture and stir at room temperature or slightly elevated temperatures.
- After completion, the product is isolated through standard purification techniques such as extraction and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Oxiran-2-ylmethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized products.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Nucleophiles such as amines, alcohols, or thiols can open the epoxide ring under mild conditions, often in the presence of a catalyst or base.
Major Products Formed
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of β-substituted alcohols or ethers from the epoxide ring.
Scientific Research Applications
(S)-2-(Oxiran-2-ylmethoxy)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(Oxiran-2-ylmethoxy)benzonitrile involves its ability to undergo nucleophilic substitution reactions due to the presence of the epoxide ring. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds. The nitrile group can also participate in reactions, such as reduction to form amines, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
®-2-(Oxiran-2-ylmethoxy)benzonitrile: The enantiomer of the compound, which may exhibit different reactivity and biological activity.
2-(Oxiran-2-ylmethoxy)benzaldehyde: A similar compound with an aldehyde group instead of a nitrile group.
2-(Oxiran-2-ylmethoxy)benzoic acid: A compound with a carboxylic acid group, which may have different chemical properties and applications.
Uniqueness
(S)-2-(Oxiran-2-ylmethoxy)benzonitrile is unique due to its specific stereochemistry and the presence of both an epoxide ring and a nitrile group
Properties
IUPAC Name |
2-[[(2S)-oxiran-2-yl]methoxy]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJYXIOVXFBJEP-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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